molecular formula C9H7ClN2O2 B1424142 Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-37-8

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1424142
CAS No.: 1190312-37-8
M. Wt: 210.62 g/mol
InChI Key: FNKIBYKKYBUANQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-37-8) is a nitrogen-containing heterocyclic compound classified under HS code 2933990090 . Its structure features a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 6 and a methyl ester group at position 4. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, as evidenced by studies on pyrrolo[2,3-b]pyridine derivatives targeting Bruton’s tyrosine kinase (BTK) .

Properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKIBYKKYBUANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696659
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-37-8
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound binds to the active site of enzymes, altering their conformation and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, this compound may impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified specific dosage thresholds at which these effects become apparent, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic processes, such as glycolysis or the citric acid cycle. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to mitochondria, affecting metabolic processes and energy production.

Biological Activity

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1190312-37-8) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes, particularly in parasitic infections and potentially in oncological contexts.

Antiparasitic Activity

Research indicates that compounds similar to methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant antiparasitic effects. For example, studies on related pyrrole derivatives have shown promising results against malaria parasites by targeting PfATP4, a sodium pump crucial for parasite survival .

Antitubercular Activity

In a broader context, pyrrole-based compounds have demonstrated activity against Mycobacterium tuberculosis. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains . This suggests potential for this compound in tuberculosis treatment.

Study on Antimalarial Efficacy

In a study focusing on the optimization of pyrrole derivatives for antimalarial activity, it was found that modifications to the pyrrole structure significantly influenced both efficacy and metabolic stability. The incorporation of polar groups improved aqueous solubility while maintaining antiparasitic activity . this compound could be a candidate for similar optimization strategies.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and selectivity of pyrrole derivatives on various cancer cell lines. For instance, compounds derived from similar scaffolds showed selective inhibition against cancer cells while sparing normal cells . This highlights the potential application of this compound in cancer therapeutics.

Data Tables

Activity Type Target Organism/Cell Line Minimum Inhibitory Concentration (MIC) Reference
AntimalarialPlasmodium falciparumNot specified but significant activity noted
AntitubercularMycobacterium tuberculosis4 - 32 µg/mL
Cancer Cell LinesHeLa, HCT116Selective inhibition observed

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolopyridines exhibit anticancer properties. This compound may inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Research has suggested that compounds with similar structures can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Additive

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics in various applications.

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis of Bioactive Compounds

The compound can be employed in the synthesis of bioactive heterocycles, which are crucial in drug development. Its reactivity allows for modifications that can lead to the creation of novel compounds with desired biological activities.

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation at low concentrations.
Study BNeuroprotectionShowed potential in reducing neuroinflammation in vitro models.
Study CPolymer ScienceImproved thermal stability when incorporated into polycarbonate matrices.

Comparison with Similar Compounds

Positional Isomers and Ester Variants

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 951625-93-7) This positional isomer differs from the target compound in the placement of substituents: chlorine at position 4 and the methyl ester at position 5. While its synthesis is documented , specific biological data remain unreported, highlighting the need for comparative pharmacological studies.

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: N/A)
This derivative features an ethyl ester and a pyrrolo[2,3-c]pyridine core, differing in the fusion position of the pyrrole and pyridine rings. The ethyl ester may enhance lipophilicity compared to methyl esters, affecting pharmacokinetic properties. However, biological activity data are unavailable .

Core Heterocycle Variations

Pyrrolo[2,3-d]pyrimidine Derivatives Pyrrolo[2,3-d]pyrimidine-based compounds, such as derivative 2 (IC50 = 14 nM for BTK inhibition), demonstrate that minor changes in the heterocyclic core (pyrimidine vs. pyridine) significantly impact potency. The target compound’s pyrrolo[2,3-b]pyridine scaffold may offer distinct binding interactions due to its nitrogen atom positioning .

However, synthetic routes for these compounds differ markedly from those of the target compound .

Q & A

Q. Key Methodological Steps :

  • Use methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a precursor.
  • Introduce the chloro substituent at position 6 via electrophilic chlorination (e.g., using N-chlorosuccinimide in DMF).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (≥95%) .

How can spectroscopic techniques resolve structural ambiguities in pyrrolo-pyridine derivatives?

Advanced Research Question
Structural ambiguities, such as regioisomerism or tautomerism, require a combination of NMR, IR, and mass spectrometry. For instance, in , geometric isomers of a pyrrolo-quinoline derivative were resolved using 1H^1H-NMR coupling constants and X-ray crystallography. Similarly, for this compound:

Q. Methodology :

  • 1H^1H-NMR : Identify characteristic shifts for the pyrrole NH (~12.10 ppm) and aromatic protons (~6.70–7.34 ppm) .
  • IR : Confirm ester carbonyl (C=O) stretching at ~1730 cm1^{-1} .
  • X-ray crystallography : Resolve substituent positions (e.g., Cl at C6 vs. C5) using data similar to , which reported a mean C–C bond length of 1.36 Å for a chlorinated pyrrolo-pyrimidine .

What strategies improve yield in coupling reactions for pyrrolo-pyridine esters?

Advanced Research Question
Low yields in coupling reactions (e.g., : 40–45%) often stem from steric hindrance or competing side reactions. Optimize by:

  • Catalyst selection : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition (see for AlCl3_3-mediated cyclization at 378 K) .

Q. Methodology :

  • Use directing groups (e.g., –COOH at C4) to control electrophilic attack.
  • Computational modeling (DFT) predicts reactive sites based on frontier molecular orbitals .

How can crystallographic data validate the molecular structure?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. For example:

  • Unit cell parameters : reported a monoclinic system with space group P21/cP2_1/c for a chlorinated pyrrolo-pyrimidine .
  • Intermolecular interactions : C–H⋯π and hydrogen bonds stabilize crystal packing (e.g., : C–H⋯O bonds with d = 2.42 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
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Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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